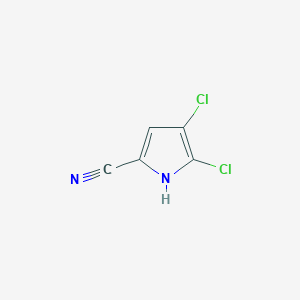

4,5-Dichloro-1H-pyrrole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51147-99-0 |

|---|---|

Molecular Formula |

C5H2Cl2N2 |

Molecular Weight |

160.99 g/mol |

IUPAC Name |

4,5-dichloro-1H-pyrrole-2-carbonitrile |

InChI |

InChI=1S/C5H2Cl2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H |

InChI Key |

UCSUBMWUHUAYBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=C1Cl)Cl)C#N |

Origin of Product |

United States |

Significance of Halogenated Pyrroles in Contemporary Organic Synthesis

Halogenated pyrroles are pivotal intermediates in organic synthesis, primarily due to the versatile reactivity imparted by the halogen substituents. The presence of chlorine, bromine, or iodine on the pyrrole (B145914) ring provides a handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This has made them indispensable in medicinal chemistry and materials science.

The introduction of halogens can significantly modulate the biological activity of a molecule. For instance, the 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide unit is a key fragment in synthetic antibacterials, crucial for binding to the active site of bacterial topoisomerases. mdpi.comnih.gov Research has shown that halogenated pyrrole building blocks are instrumental in developing potent inhibitors of bacterial DNA gyrase B. nih.gov The halogen atoms can also influence a compound's lipophilicity and metabolic stability, properties that are critical for drug development. digitellinc.com

Furthermore, halogenated pyrroles are integral to many bioactive marine natural products, such as oroidin (B1234803) and hymenidin, which are precursors to a diverse range of secondary metabolites. nih.gov The ability to synthetically access these halogenated scaffolds allows chemists to explore novel derivatives with potentially enhanced or new biological activities. nih.gov

Role of Nitrile Substituted Pyrrole Scaffolds in Molecular Design

The nitrile group is a valuable functional group in molecular design due to its unique electronic properties and its ability to be converted into a wide range of other functionalities. As a strong electron-withdrawing group, the nitrile substituent can significantly influence the reactivity of the pyrrole (B145914) ring.

Pyrrole-2-carbonitriles are particularly useful as they can be readily transformed into other important functional groups such as carboxylic acids, amides, and aldehydes, which are common motifs in pharmaceuticals. researchgate.netchemicalbook.com For example, the conversion of a nitrile to an aldehyde via reduction is a key step in the synthesis of various bioactive compounds. orgsyn.org

Moreover, the nitrile group itself can participate in various chemical transformations, including cycloaddition reactions, to construct more complex heterocyclic systems. mdpi.com The development of efficient synthetic protocols for producing substituted pyrrole-3-carbonitriles highlights their importance as building blocks for compounds with potential applications in medicine, such as the gastric acid secretion inhibitor, vonoprazan. researchgate.net Structure-activity relationship studies on compounds like 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have revealed the critical role of the carbonitrile group for potent inhibitory activity against metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov

Research Trajectory and Scholarly Relevance of 4,5 Dichloro 1h Pyrrole 2 Carbonitrile

Fundamental Approaches to Pyrrole Ring Construction

The synthesis of pyrrole and its derivatives is a well-established field in organic chemistry, driven by the prevalence of the pyrrole core in pharmaceuticals, natural products, and materials science. bohrium.comrsc.org Methodologies for constructing the pyrrole ring are diverse, often categorized as multi-component reactions (MCRs) where three or more reactants combine in a single operation to form the heterocyclic product. bohrium.comorientjchem.org These reactions are prized for their efficiency and atom economy. bohrium.com Classic named reactions provide a fundamental framework for understanding how substituted pyrroles, including halogenated variants, can be assembled.

Classic Multi-Component Pyrrole Synthesis Reactions

The following sections detail seminal multi-component reactions that are instrumental in pyrrole synthesis. While direct synthesis of this compound using these exact methods is not extensively documented, they provide the strategic foundation for accessing the necessary chlorinated precursors.

The Hantzsch pyrrole synthesis is a versatile method for preparing substituted pyrroles. wikipedia.org The reaction involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.org

The mechanism begins with the formation of an enamine from the reaction between the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring. wikipedia.org The versatility of this method allows for the synthesis of a wide array of substituted pyrroles by varying the three core components. taylorandfrancis.com Solid-phase synthesis variations of the Hantzsch reaction have also been developed, enhancing its utility. nih.gov

To apply this synthesis for a 4,5-dichloropyrrole structure, chlorinated starting materials would be essential. For instance, a chlorinated α-haloketone could be reacted with a β-ketoester and an amine. The specific substitution pattern of the final pyrrole is determined by the structure of the initial reactants.

Table 1: Examples of Hantzsch Pyrrole Synthesis

| β-Ketoester | α-Haloketone | Amine | Product |

|---|---|---|---|

| Ethyl acetoacetate | Chloroacetone | Ammonia | Ethyl 2,5-dimethylpyrrole-3-carboxylate |

| Methyl acetoacetate | 3-Bromo-2-butanone | Methylamine | Methyl 1,2,4,5-tetramethylpyrrole-3-carboxylate |

| Ethyl benzoylacetate | Phenacyl bromide | Ammonia | Ethyl 2,5-diphenylpyrrole-3-carboxylate |

This table presents generalized examples of the Hantzsch synthesis to illustrate the variety of possible substitutions.

The Knorr pyrrole synthesis is a cornerstone reaction that produces substituted pyrroles from the condensation of an α-amino-ketone and a β-ketoester or a related compound with an activated methylene (B1212753) group. wikipedia.org A significant challenge is that α-amino-ketones are prone to self-condensation and are typically prepared in situ from ketone oximes just before the main reaction. wikipedia.org The reaction is generally catalyzed by acids like acetic acid, with zinc dust often used for the in situ reduction of the oxime. wikipedia.orgyoutube.com

The mechanism involves the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization and dehydration to yield the aromatic pyrrole. wikipedia.org The original synthesis by Ludwig Knorr produced what is now known as Knorr's pyrrole, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.org

For the synthesis of a dichlorinated pyrrole, this method would necessitate the use of chlorinated starting materials, such as a chlorinated α-amino-ketone or a chlorinated β-ketoester. The precise placement of chlorine atoms on the final pyrrole ring would depend on their location in the precursors.

Table 2: Reactant Scope in Knorr-type Pyrrole Synthesis

| α-Amino-ketone Precursor (Oxime) | β-Dicarbonyl Compound | Catalyst/Reducing Agent | Resulting Pyrrole Core |

|---|---|---|---|

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Zn/Acetic Acid | 3,5-dicarboxylate-2,4-dimethylpyrrole |

| 1-Phenyl-1,2-propanedione-2-oxime | Ethyl acetoacetate | Zn/Acetic Acid | 4-ethoxycarbonyl-2-methyl-5-phenylpyrrole |

| 2-Oximino-1-cyclohexanone | Dimethyl acetylenedicarboxylate | Acetic Anhydride | Tetrahydroindole derivative |

This table illustrates the flexibility of the Knorr synthesis in generating various substituted pyrroles.

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under neutral or weakly acidic conditions, as stronger acids can promote the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism proceeds through the formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. A subsequent intramolecular attack by the amine on the second carbonyl group forms a five-membered dihydroxy intermediate, which then undergoes dehydration to yield the stable aromatic pyrrole ring. wikipedia.org The versatility of this reaction is high, as a wide range of 1,4-diketones and primary amines can be used, allowing for the synthesis of various N-substituted and C-substituted pyrroles. wikipedia.orgtandfonline.com

To generate a 4,5-dichloropyrrole ring via this method, a 2,3-dichloro-1,4-dicarbonyl compound would be the required precursor. The reaction with ammonia would yield the N-unsubstituted pyrrole, while a primary amine would produce an N-substituted derivative.

Table 3: Paal-Knorr Synthesis Variations

| 1,4-Dicarbonyl Compound | Amine Source | Catalyst/Conditions | Product |

|---|---|---|---|

| 2,5-Hexanedione | Ammonium acetate | Acetic acid, heat | 2,5-Dimethylpyrrole |

| 2,5-Dimethoxytetrahydrofuran | Aniline | Iron(III) chloride, water | 1-Phenylpyrrole organic-chemistry.org |

| 3,4-Diethyl-2,5-hexanedione | Methylamine | Weak acid | 1,3,4-Triethyl-2,5-dimethylpyrrole |

This table showcases examples of the Paal-Knorr synthesis, including the use of a furan derivative as a 1,4-dicarbonyl surrogate.

The Van Leusen reaction provides an efficient route to pyrroles from the reaction of an α,β-unsaturated ketone, aldehyde, or ester with tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction is a [3+2] cycloaddition, where TosMIC acts as a three-atom synthon. nih.gov The reaction is typically performed under basic conditions, with bases like sodium hydride or potassium carbonate. mdpi.comacs.org

The mechanism starts with the deprotonation of TosMIC by the base to form a carbanion. This is followed by a Michael addition of the carbanion to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, which is then followed by the elimination of the tosyl group to form the aromatic pyrrole ring. nih.govmdpi.com This method is particularly useful for synthesizing 3,4-disubstituted or 3-substituted pyrroles. nih.gov

Synthesizing a this compound using this approach would likely require a complex, appropriately substituted chlorinated alkene precursor that also contains a nitrile functionality or a precursor to it. The reaction of such a substrate with TosMIC could theoretically lead to the desired chlorinated pyrrole structure.

Table 4: Examples of Michael Acceptors in the Van Leusen Reaction

| Michael Acceptor (α,β-Unsaturated) | Base | Solvent | Pyrrole Substitution Pattern |

|---|---|---|---|

| Ethyl cinnamate | NaH | DMSO/Ether | 4-Ethoxycarbonyl-3-phenyl-1H-pyrrole |

| Chalcone (1,3-Diphenyl-2-propen-1-one) | NaH | DMSO/Ether | 3-Benzoyl-4-phenyl-1H-pyrrole mdpi.com |

| Acrylonitrile | K₂CO₃ | Methanol (B129727) | 1H-Pyrrole-3-carbonitrile |

This table provides examples of different electron-deficient alkenes used as starting materials in the Van Leusen pyrrole synthesis.

The Barton-Zard synthesis is a powerful method for constructing pyrrole rings by reacting a nitroalkene with an α-isocyanoacetate (or other α-isocyanides) in the presence of a base. wikipedia.orgclockss.org

The reaction mechanism involves a base-catalyzed Michael addition of the isocyanide to the nitroalkene. wikipedia.org This is followed by an intramolecular cyclization and subsequent elimination of the nitro group, which acts as a good leaving group, to afford the pyrrole. clockss.org A final tautomerization step yields the aromatic product. wikipedia.org This reaction is highly valued for its ability to create pyrroles with substitution patterns that may be difficult to achieve through other methods. clockss.org

To create a 4,5-dichloropyrrole structure using this method, one would need to start with a dichlorinated nitroalkene. For instance, reacting a 1,2-dichloro-1-nitroethene (B15464614) derivative with an isocyanoacetate could potentially lead to the desired 4,5-dichloropyrrole-2-carboxylate ester, a direct precursor to the target carbonitrile.

Table 5: Barton-Zard Synthesis Reactant Combinations

| Nitroalkene | Isocyanide | Base | Product Type |

|---|---|---|---|

| β-Nitrostyrene | Ethyl isocyanoacetate | K₂CO₃ | Ethyl 4-phenylpyrrole-2-carboxylate |

| 1-Nitrocyclohexene | Methyl isocyanoacetate | DBU | Methyl 4,5,6,7-tetrahydroindole-2-carboxylate |

| (E)-3-Nitro-2-butenenitrile | Tosylmethyl isocyanide (TosMIC) | NaH | 3-Nitro-4-methyl-1H-pyrrole |

This table illustrates the scope of the Barton-Zard reaction with different nitroalkenes and isocyanides.

Modern Pyrrole Annulation and Cyclization Protocols

Modern synthetic chemistry has introduced a variety of advanced methods for pyrrole synthesis, often employing transition metal catalysis or cycloaddition strategies to achieve higher efficiency and broader substrate scope.

Transition metal-catalyzed reactions have become a cornerstone of modern organic synthesis, offering mild and efficient pathways to complex heterocyclic structures. doi.org Several transition metals, including copper, palladium, silver, samarium, titanium, tin, and zinc, have been employed in the synthesis of pyrroles. nih.govchemrxiv.orgresearchgate.net These reactions can involve various mechanisms, such as cross-coupling reactions to functionalize existing pyrrole rings or, more relevantly, cyclization reactions of acyclic precursors to construct the pyrrole core. doi.org

One notable example is the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides, catalyzed by zinc iodide (ZnI₂) or rhodium complexes at room temperature. nih.govresearchgate.net This method provides a mild and efficient route to polysubstituted pyrroles. However, there is a lack of specific examples in the literature detailing the use of transition metal-catalyzed cyclizations of acyclic precursors to directly afford 4,5-dichlorinated pyrroles. While these methods are powerful for generating a variety of substitution patterns, their application to the direct synthesis of this compound remains an area for further investigation.

| Catalyst System | Starting Materials | General Product(s) | Reference |

|---|---|---|---|

| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles | nih.govresearchgate.net |

| Pd(PPh₃)₄ | Indole derivatives and vinyl bromides | Arylpyrroles (via cross-coupling) | doi.org |

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings, including pyrroles. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). nih.gov A variety of 1,3-dipoles, such as nitrile oxides, azomethine ylides, and nitrones, can participate in these cycloadditions. nih.gov

While [3+2] cycloaddition strategies offer a versatile approach to a wide range of substituted pyrroles, specific applications leading to the formation of 4,5-dichlorinated pyrroles are not extensively documented in the literature. The development of suitable chlorinated precursors that can effectively participate in these cycloaddition reactions to yield the desired 4,5-dichloro substitution pattern is a key challenge that needs to be addressed for this methodology to be applicable to the synthesis of the target compound.

Solid-phase synthesis has emerged as a valuable technique for the rapid generation of libraries of organic molecules, including heterocycles. This methodology involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. While solid-phase synthesis has been applied to the production of various pyrrole derivatives, its use for the synthesis of halogenated pyrroles, and specifically this compound, is not well-documented. The development of robust solid-phase synthetic routes for halogenated pyrroles could offer significant advantages in terms of purification and automation.

Strategies for Introducing Halogen Functionalities at Pyrrole C4 and C5 Positions

The introduction of halogen atoms onto the pyrrole ring is a critical step in the synthesis of many halogenated pyrroles. Direct halogenation is a common and effective strategy.

Direct Halogenation Methods (e.g., Electrophilic Chlorination Agents)

The direct chlorination of a pre-formed pyrrole ring is a highly effective and commonly employed strategy for the synthesis of chlorinated pyrroles. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack. Common electrophilic chlorinating agents include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). nih.govdoi.orgresearchgate.netresearchgate.net

The regioselectivity of the chlorination can be influenced by the substituents already present on the pyrrole ring. For the synthesis of this compound, a plausible route involves the direct dichlorination of 1H-pyrrole-2-carbonitrile. Research on related compounds has demonstrated the feasibility of such transformations. For instance, the synthesis of 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid has been achieved, which includes a dichlorination step using sulfuryl chloride. nih.gov Similarly, the chlorination of a 1-phenylpyrrole-2-methyl ester has been shown to produce the corresponding 4,5-dichloro derivative. researchgate.netcdnsciencepub.com

N-chlorosuccinimide is another versatile reagent for the chlorination of pyrroles. doi.orgresearchgate.netresearchgate.net It has been used for the monochlorination of substituted pyrroles, such as the selective chlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole at the 4-position. nih.gov By carefully controlling the reaction conditions and the stoichiometry of the chlorinating agent, it is anticipated that the dichlorination of 1H-pyrrole-2-carbonitrile at the C4 and C5 positions can be achieved.

| Chlorinating Agent | Substrate | Product | Reference |

|---|---|---|---|

| Sulfuryl chloride (SO₂Cl₂) | Ethyl 5-(azidomethyl)-1H-pyrrole-2-carboxylate | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | nih.gov |

| N-Chlorosuccinimide (NCS) | 2-Trichloroacetyl-5-methyl-1H-pyrrole | 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | nih.gov |

| Not specified | 1-Phenylpyrrole-2-methyl ester | 4,5-Dichloro-1-phenylpyrrole-2-methyl ester | researchgate.netcdnsciencepub.com |

Regioselective Halogenation through Directed Functionalization

The controlled halogenation of the pyrrole ring is a critical step in the synthesis of this compound. Achieving the desired regioselectivity, particularly at the C4 and C5 positions, often necessitates the use of directing groups. These groups can influence the electronic properties of the pyrrole ring, guiding the electrophilic halogenating agents to the desired positions.

While direct halogenation of simple pyrroles can lead to a mixture of products, the presence of specific functional groups can steer the reaction towards a particular isomer. For instance, the use of a directing group can facilitate the regioselective functionalization of the pyridine (B92270) scaffold through directed metalation or a halogen/metal exchange. znaturforsch.com This approach involves the deprotonation at a specific position using strong bases, followed by quenching with an electrophilic halogen source. Although this example is for pyridine, similar principles can be applied to pyrrole systems. The pyrrole nitrogen can also be employed as a directing group in palladium-catalyzed ortho-functionalization of C(sp2)-H bonds, leading to regioselective alkylation and benzylation. researchgate.net

In some cases, dearomative chlorination of 1H-pyrroles can lead to the formation of highly reactive 2,5-dichloro-substituted 2H-pyrroles, which can then be further functionalized. nih.gov This highlights that the initial halogenation step can set the stage for subsequent transformations to achieve the desired substitution pattern.

Synthetic Routes to Dichloropyrrole Core Structures

The construction of the dichloropyrrole core is a foundational aspect of synthesizing this compound. Various synthetic strategies have been developed to access these chlorinated pyrrole intermediates.

One common approach involves the direct chlorination of pyrrole or its derivatives. However, controlling the regioselectivity of this reaction can be challenging due to the high reactivity of the pyrrole ring, which can lead to over-halogenation and the formation of multiple isomers. nih.gov

More controlled methods often rely on the cyclization of appropriately substituted acyclic precursors. For example, tandem reactions involving Michael addition and intramolecular cyclocondensation can provide a pathway to highly functionalized pyrroles. organic-chemistry.org Another strategy involves a tandem amination/oxidation sequence of a secondary amine-tethered alkyne, which can produce functionalized pyrroles in a one-pot process. nih.gov

Furthermore, the regioselective synthesis of aryl pyrroles has been achieved through selective halogenation followed by Suzuki-Miyaura reactions, demonstrating that halogenated pyrroles are versatile intermediates for further functionalization. nih.gov

Introduction of the Carbonitrile Group at the Pyrrole C2 Position

Once the dichloropyrrole core is established, the next critical step is the introduction of the carbonitrile group at the C2 position. Several methods have been developed for this transformation, ranging from classical cyanation reactions to modern transition metal-catalyzed approaches.

Cyanation Reactions Utilizing Cyanide Sources

The use of cyanide salts, such as potassium cyanide (KCN) or sodium cyanide (NaCN), represents a traditional method for introducing the nitrile functionality. wikipedia.org These reactions typically proceed through a nucleophilic substitution mechanism on an appropriately activated pyrrole derivative. For instance, a halogenated pyrrole can undergo nucleophilic aromatic substitution with a cyanide salt.

A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne has been shown to produce α-cyanopyrrolidines with good regioselectivity. nih.gov While this leads to a pyrrolidine, it demonstrates the utility of cyanide sources in building related heterocyclic structures. Furthermore, a novel method for synthesizing tetrasubstituted NH-pyrroles utilizes trimethylsilyl (B98337) cyanide (TMSCN) in a tandem reaction involving Michael addition and cyanide-mediated nitrile-to-nitrile cyclocondensation. organic-chemistry.org In this process, TMSCN serves as the cyanide source. organic-chemistry.org

| Cyanide Source | Reaction Type | Substrate | Reference |

| Trimethylsilyl cyanide (TMSCN) | Tandem Michael addition/cyclocondensation | gem-diactivated acrylonitriles | organic-chemistry.org |

| Sodium Cyanide (NaCN) | Oxidative cyanation of tertiary amines | N,N-dimethylanilines | nih.gov |

| Zinc Cyanide (Zn(CN)2) | Palladium-catalyzed cyanation | (Hetero)aryl halides and triflates | acs.org |

Formamide-Based Cyanation and Related Methods

Alternative methods for introducing the cyano group that avoid the use of highly toxic cyanide salts have been developed. One such approach involves the use of formamide (B127407) or its derivatives. While direct formamide-based cyanation of pyrroles is less commonly reported, related methods offer viable pathways.

The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), is a well-established method for introducing a formyl group onto electron-rich aromatic rings, including pyrroles. researchgate.net The resulting formyl group can then be converted to a nitrile through various dehydration methods.

Mechanisms Involving Chlorosulfonyl Isocyanate and N,N-Dialkylformamides

Chlorosulfonyl isocyanate (CSI) has proven to be a versatile reagent for the cyanation of pyrroles. researchgate.netresearchgate.net CSI reacts with pyrroles, even those bearing electron-withdrawing groups, to form N-chlorosulfonyl amides. researchgate.net These intermediates can be readily converted to the corresponding nitriles. researchgate.netresearchgate.net This method allows for the selective substitution at the C4 position of the pyrrole ring by choosing appropriate electron-withdrawing groups at the C2 position. researchgate.net

The reaction with CSI is a powerful tool for introducing a carbonitrile group onto the pyrrole nucleus, provided the ring is not too deactivated. researchgate.net

Transition Metal-Catalyzed Cyanation of Aromatic Systems

In recent years, transition metal-catalyzed cyanation reactions have emerged as powerful and efficient methods for the synthesis of aryl and heteroaryl nitriles. wikipedia.orgdntb.gov.ua These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches.

Palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been extensively studied. acs.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source like zinc cyanide (Zn(CN)₂). acs.org A significant advantage of some modern palladium-catalyzed systems is their ability to function at low temperatures and in aqueous media. acs.org

Rhodium-catalyzed C2-selective cyanation of pyrroles has also been achieved using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an environmentally friendly cyanating reagent. acs.org This method utilizes a directing group strategy to achieve high regioselectivity. acs.org

Ruthenium catalysts have also been explored for cyanation reactions, particularly in the oxidative cyanation of tertiary amines to α-aminonitriles. nih.gov While not a direct cyanation of the pyrrole ring itself, this demonstrates the growing utility of ruthenium in C-CN bond formation.

| Metal Catalyst | Cyanide Source | Substrate | Key Features | Reference |

| Palladium | Zinc Cyanide (Zn(CN)₂) | (Hetero)aryl halides and triflates | Mild conditions, aqueous media | acs.org |

| Rhodium(III) | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Pyrroles | C2-selective, uses directing group | acs.org |

| Zinc | Nitromethane (B149229) | Indoles and Pyrroles | Uses nitromethane as a cyanide source | dntb.gov.ua |

| Ruthenium | Sodium Cyanide (NaCN) | Tertiary amines | Oxidative cyanation | nih.gov |

Optimized Synthetic Pathways to this compound

Multi-Step Conversions and Intermediate Isolation

Multi-step synthesis provides a robust and controlled route to complex molecules by allowing for the isolation and purification of intermediates at each stage. This ensures that the subsequent reaction is clean and high-yielding. This approach is particularly valuable in the synthesis of highly functionalized pyrroles, where the stability of intermediates and the selectivity of transformations are critical.

A relevant example of this methodology is the multi-step synthesis of related dichlorinated pyrrole derivatives, which showcases the principles applicable to the target compound. For instance, the synthesis of 3,4-dichloro-5-phthalimidomethyl-1H-pyrrole-2-carboxylic acid from ethyl 5-methyl-1H-pyrrole-2-carboxylate involves several distinct steps with isolated intermediates. nih.gov The initial chlorination of the pyrrole ring is followed by a series of functional group interconversions at the 5-position, each yielding a stable, isolable product before proceeding to the next transformation. nih.gov

The key stages in such a sequence typically include:

Chlorination: Introduction of chlorine atoms onto the pyrrole ring, often using reagents like sulfuryl chloride (SO₂Cl₂) in a suitable solvent such as carbon tetrachloride at controlled, low temperatures (-5 °C). nih.gov

Side-Chain Functionalization: Modification of substituents. For example, a methyl group can be converted to a chloromethyl group, which is then transformed into an azide (B81097). nih.gov

Reduction and Hydrolysis: The azide can be reduced to an amine, and an ester group can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH in ethanol (B145695) at 90 °C). nih.gov

Protection: The resulting amino group may be protected, for instance with phthalic anhydride, to yield the final stable intermediate. nih.gov

Table 1: Example of a Multi-Step Synthesis Pathway for a Dichlorinated Pyrrole Derivative with Intermediate Isolation nih.gov This table illustrates the general principles of multi-step synthesis applicable to chlorinated pyrroles.

| Step | Transformation | Key Reagents & Conditions | Isolated Intermediate |

|---|---|---|---|

| 1 | Dichlorination and Side-Chain Chlorination | SO₂Cl₂, CCl₄, -5 °C | Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate |

| 2 | Azidation | NaN₃, KI (cat.), DMF, r.t. | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate |

| 3 | Reduction of Azide to Amine | PPh₃, H₂O/THF, r.t. | Ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate |

| 4 | Ester Hydrolysis | 10 M NaOH, EtOH, 90 °C | 5-(Aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic Acid |

Another common strategy involves the cyclocondensation of enones with aminoacetonitrile (B1212223) to furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles. nih.govresearchgate.net These dihydropyrrole intermediates are isolated before being converted to the aromatic pyrrole-2-carbonitrile through an oxidation step, typically using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govresearchgate.net The isolation of the cyanopyrroline intermediate is crucial for achieving a high purity of the final aromatic product. nih.gov

One-Pot Reaction Sequences for Enhanced Efficiency

For the synthesis of pyrrole-2-carbonitriles, a modified Vilsmeier-Haack reaction provides a direct, one-pot route from the parent pyrrole. researchgate.net Similarly, chlorosulfonyl isocyanate has been used to prepare pyrrole-2,4-dicarbonitrile in a single step from pyrrole. researchgate.net These methods avoid the lengthy separation and purification processes associated with multi-step conversions.

The principles of one-pot synthesis are widely applied in the formation of various heterocyclic systems. For example, a highly effective one-pot Friedländer quinoline (B57606) synthesis involves the reduction of an o-nitroarylcarbaldehyde with iron, followed by an in-situ condensation with a ketone to form the quinoline ring system in high yield. rsc.org This strategy of combining reduction and condensation in a single pot could be conceptually applied to pyrrole synthesis. Other one-pot methods for related heterocycles, such as the synthesis of pyrrolylBODIPY dyes from pyrrole and an acyl chloride, further demonstrate the efficiency of these sequences. rsc.org

Optimization of Reaction Parameters (e.g., Solvent Systems, Temperature Regimes, Catalytic Loadings)

The success of any synthetic pathway, whether multi-step or one-pot, hinges on the careful optimization of reaction parameters. Variables such as the choice of solvent, reaction temperature, and the type and amount of catalyst can dramatically influence the yield, selectivity, and reaction rate.

Solvent and Catalyst Systems: The selection of an appropriate solvent and catalyst is paramount. In the synthesis of pyrrol-2-one derivatives, for instance, a screening of different solvents and catalysts revealed that using methanol or ethanol as the solvent with citric acid as the catalyst provided the highest yields. In contrast, using a basic catalyst like triethylamine (B128534) (N(Et)₃) in a mixed ethanol/water system resulted in significantly lower yields. researchgate.net

Table 2: Optimization of Reaction Conditions for the Synthesis of a Pyrrol-2-one Derivative researchgate.net

| Solvent | Catalyst | Yield (%)* |

|---|---|---|

| Methanol | Citric acid | 85 |

| Ethanol | Citric acid | 89 |

| Acetonitrile | Citric acid | 65 |

| Dioxane | Citric acid | 58 |

| Methanol | Acetic acid | 76 |

| Ethanol | Acetic acid | 81 |

| Ethanol/Water | N(Et)₃ | 31 |

Isolated yields.

Temperature Regimes and Reagent Choice: Temperature control is crucial for managing selectivity, especially in exothermic reactions like chlorination. The chlorination of pyrrole rings with sulfuryl chloride is often performed at low temperatures (e.g., -5 °C) to prevent over-chlorination and the formation of byproducts. nih.gov In contrast, subsequent steps like ester hydrolysis or amide formation may require elevated temperatures (e.g., 90 °C to 180 °C) to proceed at a reasonable rate. nih.gov The choice of reagent is also a key optimized parameter. For the dehydrogenation of a cyanopyrroline intermediate to the corresponding pyrrole-2-carbonitrile, DDQ in refluxing toluene (B28343) is an effective and commonly used system. nih.govresearchgate.net

Electrophilic Substitution Reactivity on the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system that typically undergoes electrophilic substitution preferentially at the C2 and C5 positions due to the superior stabilization of the resulting cationic intermediate through resonance. onlineorganicchemistrytutor.comslideshare.netyoutube.com However, in this compound, these primary sites of reaction are already occupied. The sole remaining unsubstituted position is C3.

The presence of three electron-withdrawing groups—two chlorine atoms at C4 and C5, and a carbonitrile group at C2—profoundly deactivates the pyrrole nucleus towards electrophilic attack. This deactivation significantly diminishes the nucleophilicity of the C3 position, rendering electrophilic substitution at this site challenging under standard conditions. Consequently, reactions such as nitration, sulfonation, and Friedel-Crafts acylation, which are common for many pyrrole derivatives, are not readily observed for this compound.

Nucleophilic Substitution Reactions at the Halogenated Centers (C-Cl Bond Activation)

Direct nucleophilic aromatic substitution of the chlorine atoms at the C4 and C5 positions of this compound is not a facile process. The carbon-chlorine bonds on the electron-rich pyrrole ring are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups through a suitable mechanism, such as the SNAr pathway. While the nitrile group does exert an electron-withdrawing effect, specific examples of C-Cl bond activation at the C4 and C5 positions by common nucleophiles for this particular compound are not extensively documented in the reviewed literature.

Chemical Transformations of the Carbonitrile Group

The carbonitrile (cyanide) group is a versatile functional handle that can undergo a variety of chemical transformations.

Hydrolysis and Reduction Pathways

The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4,5-dichloro-1H-pyrrole-2-carboxylic acid. uni.lunih.govchemicalbook.com This transformation can be achieved under either acidic or basic conditions, typically involving heating with an aqueous acid or base. The reaction proceeds via an intermediate amide, which can sometimes be isolated under carefully controlled conditions.

The reduction of the nitrile group offers a pathway to primary amines. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile to a primary amine, yielding (4,5-dichloro-1H-pyrrol-2-yl)methanamine. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), could potentially lead to the formation of the corresponding aldehyde, 4,5-dichloro-1H-pyrrole-2-carbaldehyde, upon subsequent hydrolysis of the intermediate imine. The selective mono-reduction of related pyrrole-2,4-dicarboxylates to the corresponding alcohol has been demonstrated using DIBAL-H. nih.gov A similar strategy could be envisioned for the selective reduction of the nitrile group in the presence of other reducible functionalities. The reduction of nitriles to Boc-protected amines has also been achieved using nickel boride, which is generated in situ from nickel(II) chloride and sodium borohydride. organic-chemistry.org

Table 1: Examples of Hydrolysis and Potential Reduction Reactions

| Starting Material | Reagents and Conditions | Product |

|---|

Addition Reactions to the Nitrile Triple Bond

The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents. libretexts.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent (R-MgBr) would be expected to form an intermediate imine after the initial nucleophilic addition. Subsequent acidic hydrolysis of this imine would yield a ketone, 1-(4,5-dichloro-1H-pyrrol-2-yl)-1-alkanone. masterorganicchemistry.commasterorganicchemistry.com This reaction provides a valuable method for the formation of a new carbon-carbon bond at the C2 position of the pyrrole ring.

Table 2: General Scheme for Addition of Grignard Reagents to the Nitrile Group

| Reactants | Intermediate | Product (after hydrolysis) |

|---|---|---|

| This compound + R-MgBr | Magnesium salt of the imine | 1-(4,5-dichloro-1H-pyrrol-2-yl)-1-alkanone |

Reactivity at the Pyrrole Nitrogen Atom (N-H Acidity, Alkylation, Acylation)

The N-H proton of the pyrrole ring is weakly acidic. The presence of the electron-withdrawing chloro and cyano substituents on the pyrrole ring in this compound is expected to increase the acidity of the N-H proton compared to unsubstituted pyrrole. This enhanced acidity facilitates the deprotonation of the nitrogen by a suitable base to form a pyrrolide anion.

This resulting anion is a potent nucleophile and can readily react with various electrophiles.

N-Alkylation: The pyrrolide anion can be alkylated by treatment with alkyl halides, leading to the formation of N-alkylated derivatives. For example, reaction with methyl iodide would yield 4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile. The N-alkylation of pyrrole and its derivatives is a well-established reaction, often carried out using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or DMSO. organic-chemistry.orgrsc.org

N-Acylation: Similarly, the pyrrolide anion can undergo acylation with acylating agents like acid chlorides or anhydrides to afford N-acylated products. organic-chemistry.org For instance, reaction with acetyl chloride would produce N-acetyl-4,5-dichloro-1H-pyrrole-2-carbonitrile. N-acylation can also be achieved under various conditions, including the use of ionic liquids. organic-chemistry.org

Cycloaddition Chemistry Involving the Pyrrole Ring

Due to its aromatic character, the pyrrole ring is generally a reluctant participant in cycloaddition reactions compared to non-aromatic dienes. However, under certain conditions, pyrroles can act as dienes in [4+2] Diels-Alder reactions. The reactivity in such reactions is highly dependent on the electronic nature of the pyrrole ring and the dienophile. The electron-deficient nature of the this compound ring system might influence its potential to participate in cycloaddition reactions, possibly with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. However, specific examples of cycloaddition reactions involving this compound are not prominently reported in the surveyed chemical literature. The general rules of cycloaddition reactions are governed by the number of pi electrons involved and the reaction conditions (thermal or photochemical). youtube.com

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The regioselectivity and chemoselectivity of reactions involving this compound are dictated by the strong electron-withdrawing nature of its substituents. The pyrrole ring is rendered electron-poor, which influences the outcome of various transformations.

In the context of electrophilic aromatic substitution , the pyrrole ring in this compound is heavily deactivated. Generally, electrophilic attack on the pyrrole ring occurs preferentially at the α-position (C2 or C5) due to the better stabilization of the cationic intermediate through resonance. pearson.comstackexchange.comquora.comonlineorganicchemistrytutor.com However, in this compound, the C2 and C5 positions are already substituted. Any potential electrophilic attack would be directed to the only available position, C3. The strong deactivating effect of the chloro and cyano groups would likely require harsh reaction conditions for such a substitution to occur. For instance, the Friedel-Crafts acetylation of 2-pyrrolecarbonitrile occurs at the 4-position, demonstrating the directing effect of the cyano group. researchgate.net

Considering nucleophilic substitution , the electron-deficient nature of the pyrrole ring in this compound makes it a potential candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This is analogous to the reactivity of other electron-poor aromatic and heteroaromatic systems. youtube.com Nucleophilic attack could potentially occur at the carbon atoms bearing the chlorine atoms, leading to the displacement of a chloride ion. The chemoselectivity between the C4 and C5 positions would be influenced by the electronic effects of the neighboring substituents.

The presence of multiple reactive sites, including the pyrrole nitrogen, the cyano group, and the chlorinated carbon atoms, could lead to complex reaction outcomes. The chemoselectivity would be highly dependent on the nature of the attacking reagent and the reaction conditions. For example, strong bases could lead to deprotonation at the N-H position, while certain nucleophiles might interact with the cyano group.

A summary of expected reactivity based on related compounds is presented in the table below.

| Reaction Type | Expected Regioselectivity/Chemoselectivity | Rationale based on Analogous Systems |

| Electrophilic Aromatic Substitution | C3 position (if reaction occurs) | The only available position on the pyrrole ring. The reaction is expected to be difficult due to strong deactivation by Cl and CN groups. wikipedia.orgchempedia.info |

| Nucleophilic Aromatic Substitution | C4 or C5 position | The electron-deficient ring is susceptible to nucleophilic attack, leading to the displacement of a chloride ion. masterorganicchemistry.comyoutube.com |

| Reaction with Bases | N-deprotonation | The N-H proton of the pyrrole ring is acidic and can be removed by a strong base. mbbcollege.in |

Investigation of Reaction Mechanisms and Transition States

Detailed mechanistic and computational studies on this compound are not extensively documented. However, insights can be drawn from general principles of pyrrole chemistry and computational studies on simpler halogenated pyrroles.

The mechanism of a potential electrophilic aromatic substitution at the C3 position would proceed through a high-energy cationic intermediate, a Wheland-type intermediate. The stability of this intermediate would be significantly reduced by the presence of three electron-withdrawing groups, making the reaction energetically unfavorable.

For nucleophilic aromatic substitution (SNAr) , the mechanism would likely involve a two-step process: addition of the nucleophile to the pyrrole ring to form a resonance-stabilized anionic intermediate (a Meisenheimer-type complex), followed by the elimination of the chloride leaving group to restore aromaticity. youtube.com The rate of this reaction would be influenced by the stability of the intermediate and the ability of the pyrrole ring to accommodate the negative charge.

Computational studies using Density Functional Theory (DFT) on simpler chloropyrroles have provided insights into their electronic structure and reactivity. nih.gov These studies indicate that increasing the number of chlorine substituents on the pyrrole ring generally leads to an increase in the global electrophilicity index, suggesting enhanced reactivity towards nucleophiles. nih.govacs.org While specific transition state calculations for reactions of this compound are not available, these computational models provide a framework for understanding its potential reactivity. nih.govacs.org

Another relevant reaction mechanism for pyrroles is the Ciamician–Dennstedt rearrangement , which occurs when pyrroles react with carbenes, such as dichlorocarbene. wikipedia.org This reaction proceeds through a [2+1] cycloaddition to form a dichlorocyclopropane intermediate, which then rearranges to a 3-chloropyridine. wikipedia.org It is conceivable that this compound could undergo a similar transformation, potentially leading to a polychlorinated cyanopyridine derivative.

The table below summarizes the plausible reaction mechanisms based on the reactivity of related pyrrole systems.

| Reaction | Plausible Mechanism | Key Intermediates/Transition States |

| Electrophilic Aromatic Substitution | Two-step electrophilic addition-elimination | Wheland-type cationic intermediate |

| Nucleophilic Aromatic Substitution | Two-step nucleophilic addition-elimination (SNAr) | Meisenheimer-type anionic intermediate |

| Reaction with Dichlorocarbene | Ciamician–Dennstedt rearrangement | Dichlorocyclopropane intermediate |

Derivatization and Functionalization Strategies of 4,5 Dichloro 1h Pyrrole 2 Carbonitrile

N-Functionalization of the Pyrrole (B145914) Nitrogen

The nitrogen atom of the pyrrole ring in 4,5-dichloro-1H-pyrrole-2-carbonitrile is a key site for introducing a variety of substituents, a process known as N-functionalization. This modification is crucial for modulating the electronic properties and solubility of the resulting molecules. Common strategies include N-alkylation and N-arylation.

N-Alkylation: This process involves the introduction of alkyl groups onto the pyrrole nitrogen. organic-chemistry.orgrsc.org The reaction typically proceeds by treating the pyrrole with an alkyl halide in the presence of a base. organic-chemistry.orgrsc.org For instance, the potassium salt of the pyrrole can be reacted with alkyl halides like iodomethane (B122720) or benzyl (B1604629) bromide in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to achieve high yields of the N-alkylated product. rsc.org The Mitsunobu reaction offers an alternative route, particularly for introducing more complex or sterically hindered alkyl groups, including chiral moieties. rsc.org This reaction utilizes a phosphine (B1218219) reagent and an azodicarboxylate to facilitate the coupling of an alcohol to the pyrrole nitrogen. rsc.org

N-Arylation: The introduction of aryl groups at the pyrrole nitrogen can be accomplished through palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org These methods often employ aryl chlorides or nitroarenes as the aryl source. rsc.orgrsc.org The use of specific palladium catalysts and ligands, such as the Pd/keYPhos system, allows for the efficient N-arylation of pyrroles with a broad range of functionalized aryl chlorides under mild conditions. rsc.org Another approach involves copper-catalyzed N-arylation, which can be effective for coupling pyrroles with aryl iodides or bromides using a copper(I) source and a diamine ligand. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., KOH), DMSO | N-Alkylpyrrole |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine, Diethyl azodicarboxylate | N-Alkylpyrrole (including chiral derivatives) |

| Palladium-catalyzed N-Arylation | Aryl chloride, Pd catalyst (e.g., Pd/keYPhos), Base | N-Arylpyrrole |

| Copper-catalyzed N-Arylation | Aryl iodide/bromide, CuI, Diamine ligand, Base | N-Arylpyrrole |

Selective Functionalization at the C4 and C5 Halogen Positions

The two chlorine atoms at the C4 and C5 positions of the pyrrole ring are prime targets for introducing further molecular complexity. These positions can be selectively functionalized through various carbon-carbon bond-forming reactions and nucleophilic displacement reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds at the halogenated positions of the pyrrole core. The Suzuki and Sonogashira couplings are two of the most widely employed methods.

Suzuki Coupling: This reaction involves the coupling of the dichloropyrrole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.comresearchgate.net For instance, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. mdpi.comnih.gov The reactivity of the chloro-substituents can be influenced by the electronic nature of the pyrrole ring and the specific reaction conditions. libretexts.org

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties by coupling the dichloropyrrole with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed. libretexts.org The regioselectivity of the coupling, determining whether the C4 or C5 chlorine is replaced, can be influenced by the reaction conditions and the nature of the substituents on the pyrrole ring. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Alkyl) |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (Alkynyl) |

The chlorine atoms on the pyrrole ring can be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. scispace.com This nucleophilic aromatic substitution is a key strategy for diversifying the pyrrole scaffold. The reactivity of the chlorine atoms towards nucleophilic attack can be influenced by the electronic properties of the pyrrole ring and the nature of the nucleophile. mdpi.com For instance, the presence of electron-withdrawing groups can enhance the susceptibility of the ring to nucleophilic attack. mdpi.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino, alkoxy, and thioether substituted pyrroles, respectively. The reaction conditions, such as solvent and temperature, can be optimized to control the selectivity and yield of the substitution.

Transformations of the Carbonitrile Moiety for Further Diversification

The carbonitrile group at the C2 position of the pyrrole offers another handle for chemical modification. researchgate.net This group can be transformed into a variety of other functional groups, significantly expanding the chemical space accessible from the this compound starting material.

For example, the nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group can yield a primary amine. Furthermore, the nitrile can participate in cycloaddition reactions or be converted to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Synthesis of Polyfunctionalized Pyrrole Architectures

The ability to selectively functionalize the pyrrole nitrogen, the C4 and C5 positions, and the C2 carbonitrile allows for the systematic construction of highly substituted and polyfunctionalized pyrrole architectures. researchgate.net By carefully choosing the sequence of reactions, chemists can design and synthesize complex molecules with precise control over the substitution pattern. organic-chemistry.org This stepwise approach is fundamental to creating libraries of diverse pyrrole derivatives for screening in drug discovery and materials science applications. scispace.com

Stereoselective and Enantioselective Derivatization Approaches

Introducing chirality into the pyrrole scaffold is of significant interest, particularly for applications in medicinal chemistry. Stereoselective and enantioselective derivatization strategies can be employed to achieve this.

One approach involves the use of chiral auxiliaries or catalysts in the functionalization reactions. For instance, N-alkylation using the Mitsunobu reaction can be performed with chiral alcohols to introduce stereocenters on the nitrogen substituent. rsc.org Asymmetric C-H functionalization, while not directly on the this compound core itself, demonstrates the potential for enantioselective modification of related pyrrole systems. nih.gov Such methods often rely on chiral rhodium catalysts to direct the formation of a specific enantiomer. nih.gov

Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 4,5-Dichloro-1H-pyrrole-2-carbonitrile, both ¹H and ¹³C NMR are critical for confirming the arrangement of atoms within the molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, a distinct signal is expected for the proton attached to the pyrrole (B145914) ring (H-3) and another for the N-H proton. The chemical shift of the H-3 proton would likely appear in the aromatic region, downfield due to the electron-withdrawing effects of the adjacent nitrile and chloro groups. Its multiplicity will be a singlet, as there are no adjacent protons to couple with. The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

For a closely related compound, 4,5-Dichloro-1H-pyrrole-2-carboxylic acid , the proton at the 3-position (H-3) appears as a singlet. This provides a reasonable estimate for the chemical shift of the H-3 proton in the target nitrile compound.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents (chlorine and nitrile groups).

The carbon atoms C-4 and C-5, being directly attached to chlorine atoms, are expected to be significantly downfield. The C-2 carbon, attached to the electron-withdrawing nitrile group, will also be deshielded. The C-3 carbon will appear at a chemical shift typical for an sp² hybridized carbon in a pyrrole ring, influenced by the adjacent substituents. The nitrile carbon (C≡N) will have a characteristic chemical shift in the range of 110-125 ppm.

A study on substituted pyrroles provides insight into the expected chemical shifts in the ¹³C NMR spectrum masterorganicchemistry.com. The presence of electron-withdrawing groups generally shifts the signals of the ring carbons to a lower field.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | Variable | Broad Singlet |

| H-3 | ~7.0 | Singlet |

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~115 |

| C-3 | ~110 |

| C-4 | ~125 |

| C-5 | ~120 |

| C≡N | ~115 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C-H, C≡N, and C-Cl bonds.

The N-H stretching vibration of the pyrrole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibration of the single proton on the pyrrole ring (C3-H) is expected in the region of 3100-3150 cm⁻¹. A sharp and intense absorption band corresponding to the C≡N (nitrile) stretching vibration is a key diagnostic peak and is expected to appear around 2220-2260 cm⁻¹. The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹. The IR spectrum of the related pyrrole-2-carboxaldehyde shows a characteristic C=O stretch, which would be absent in the nitrile derivative and replaced by the C≡N stretch nist.gov.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch | 3200-3500 (broad) |

| C-H stretch | 3100-3150 |

| C≡N stretch | 2220-2260 (sharp, intense) |

| C-Cl stretch | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation of the molecular ion would likely involve the loss of a chlorine atom, a hydrogen cyanide (HCN) molecule, or the entire nitrile group. Analysis of the mass spectra of simpler pyrroles, such as pyrrole itself, can provide a basis for predicting the fragmentation pathways nih.govresearchgate.net.

| Ion | Description |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peaks showing the isotopic pattern of two chlorine atoms. |

| [M-Cl]⁺ | Loss of a chlorine atom. |

| [M-HCN]⁺ | Loss of a hydrogen cyanide molecule. |

| [M-CN]⁺ | Loss of the nitrile group. |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

To date, no public domain single crystal X-ray diffraction data for this compound has been reported. However, if suitable crystals were to be grown, this technique would provide an unambiguous confirmation of the planar pyrrole ring and the relative positions of the chloro and nitrile substituents. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group, which govern the crystal packing. The crystal structure of the related compound, 4-acetoxy-5-methyl-1H-pyrrole-2-carboxylate, has been determined, providing a reference for the types of interactions that might be observed nih.gov.

Other Advanced Spectroscopic Methods for Comprehensive Characterization

Beyond the core techniques, other advanced spectroscopic methods can provide further structural insights.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), could be employed to definitively assign the ¹H and ¹³C signals and to establish connectivity between different parts of the molecule.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and can be particularly useful for observing the symmetric vibrations of the pyrrole ring and the C-Cl bonds. It is a non-destructive method that can provide information about the molecular structure mdpi.commdpi.com.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₅H₂Cl₂N₂.

These advanced methods, in conjunction with the fundamental spectroscopic techniques, would allow for a complete and unambiguous characterization of this compound.

Computational and Theoretical Studies of 4,5 Dichloro 1h Pyrrole 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4,5-Dichloro-1H-pyrrole-2-carbonitrile. Methods like DFT at the B3LYP/6-311++G(d,p) level of theory are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.net For substituted pyrroles, these calculations help in determining conformational preferences and the stability of different rotameric forms. researchgate.net

The electronic structure is elucidated through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of chemical stability and reactivity. frontiersin.orgresearchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. frontiersin.orgresearchgate.net For chlorinated pyrroles, the number and position of chlorine substituents significantly affect the electronic and electrochemical properties of the pyrrole (B145914) ring. nih.gov

Key reactivity descriptors derived from these calculations include:

Electron Affinity (A) and Ionization Potential (I) : These are related to the LUMO and HOMO energies, respectively, and help predict the molecule's ability to accept or donate electrons. researchgate.net

Chemical Potential (μ) : Calculated as μ ≈ -(I+A)/2, it describes the tendency of electrons to escape from the system. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps are used to predict sites for electrophilic and nucleophilic attack by visualizing electron-rich and electron-poor regions of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis : This analysis provides insights into charge delocalization and electronic exchange interactions within the molecule. researchgate.net

These descriptors collectively provide a comprehensive picture of the molecule's reactivity, guiding the design of synthetic routes and the prediction of its chemical behavior.

Table 1: Calculated Electronic Properties of Substituted Pyrroles (Illustrative Data)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures molecular polarity |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for exploring the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. scielo.brmdpi.com DFT calculations are frequently employed to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.netmdpi.com

For the synthesis of substituted pyrroles, computational studies can elucidate the step-by-step process of ring formation. For instance, in reactions like the Van Leusen pyrrole synthesis, which involves the cycloaddition of a Tosylmethyl isocyanide (TosMIC) with an activated alkene, computations can model the formation of the 1,3-dipole intermediate, the subsequent [3+2] cycloaddition, and the final elimination steps to yield the pyrrole ring. mdpi.com Similarly, for the Thorpe-Ziegler reaction, calculations can clarify the mechanism of nitrile self-condensation and subsequent cyclization. mdpi.com

The primary outcomes of these studies include:

Activation Energies (Ea) : Calculating the energy barrier of transition states allows for the determination of the rate-determining step of a reaction. scielo.brresearchgate.net

Reaction Thermodynamics : The relative energies of reactants, intermediates, and products reveal whether a reaction is exothermic or endothermic and whether intermediates are stable enough to be potentially isolated. researchgate.net

Solvent Effects : Using models like the Polarizable Continuum Model (PCM), chemists can simulate how a solvent influences the reaction pathway and energetics. researchgate.net

By analyzing these parameters, researchers can understand why certain reaction conditions are favorable, predict the feasibility of proposed synthetic routes, and even design catalysts or modify reactants to improve reaction outcomes. scielo.br

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Theoretical calculations are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial in the synthesis of specifically substituted pyrroles like this compound. When a reaction can yield multiple isomers, comparing the activation energies for the transition states leading to each product can predict the major product. The pathway with the lower energy barrier is kinetically favored. scielo.br

For example, in the electrophilic substitution of a pyrrole ring, computational models can predict whether substitution is more likely to occur at the C-2/C-5 or C-3/C-4 positions by calculating the stability of the intermediate sigma complexes. In multi-step syntheses, such as those starting from substituted aziridines to form pyrroles, DFT can be used to evaluate the regioselectivity of the initial ring-opening step, which dictates the final substitution pattern of the pyrrole product. mdpi.com

Computational analysis can also explain observed regiochemical outcomes that are influenced by subtle electronic or steric effects of the substituents. scielo.br By modeling the transition state structures, chemists can visualize the interactions that favor one orientation of reactants over another, leading to a specific regio- or stereoisomer.

Molecular Modeling and Docking Studies (focused on interactions within synthetic processes or material science context)

While molecular docking is widely known for its application in drug discovery, its principles are also applied in material science and to understand interactions in synthetic processes. researchgate.netnih.govbenthamscience.com In the context of this compound, molecular modeling can be used to investigate its potential as a monomer for creating novel materials.

For instance, theoretical studies on chloropyrroles have explored their suitability as monomers for conductive polymers. nih.gov Molecular modeling can simulate the polymerization process, examining how individual monomer units interact and arrange themselves. This can help predict the structural properties, such as chain conformation and packing, of the resulting polymer.

Docking-style simulations can be employed to study the interaction of the monomer with a catalyst surface or with other monomers during the initial stages of polymerization. These models can provide insights into:

Binding Affinity : The strength of the interaction between the monomer and a catalytic site.

Interaction Geometry : The preferred orientation of the monomer as it approaches another monomer or a growing polymer chain, which influences the polymer's final structure.

Electronic Properties of Oligomers : Calculations can track how electronic properties, like the HOMO-LUMO gap, change as the oligomer chain grows, which is relevant for designing materials with specific conductive or optical properties. researchgate.net

These computational approaches help in the rational design of new materials by predicting their properties before undertaking costly and time-consuming laboratory synthesis.

Analysis of Aromaticity and Stability from a Theoretical Perspective

Aromaticity is a key concept that governs the stability and reactivity of cyclic, conjugated molecules like pyrrole. Several computational methods are used to quantify the aromatic character of this compound. masterorganicchemistry.com

One of the most common magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS) . frontiersin.org NICS values are typically calculated at the geometric center of the ring. A significantly negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests antiaromaticity. frontiersin.orgmdpi.com

Other important descriptors for stability and aromaticity include:

Aromatic Stabilization Energy (ASE) : This energy-based criterion evaluates the extra stability gained by conjugation and cyclic delocalization. A positive ASE value indicates aromaticity. frontiersin.org

Structural Criteria : The Harmonic Oscillator Model of Aromaticity (HOMA) index analyzes bond length variation within the ring. A HOMA value close to 1 implies low bond length alternation and high aromaticity.

Electronic Criteria : The HOMO-LUMO energy gap (ΔE H-L) serves as an indicator of stability. Aromatic compounds generally exhibit larger HOMO-LUMO gaps compared to their antiaromatic counterparts. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Utility as Building Blocks for Complex Heterocyclic Systems

The substituted pyrrole (B145914) ring is a cornerstone in the construction of complex heterocyclic systems. The strategic placement of reactive functional groups on the pyrrole core allows for its elaboration into a variety of fused and polycyclic structures. While direct literature on the specific reactions of 4,5-Dichloro-1H-pyrrole-2-carbonitrile is limited, the reactivity of its structural components—the dichlorinated pyrrole ring and the nitrile group—indicates its significant potential as a synthetic intermediate.

The chlorine atoms at the 4- and 5-positions can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This functionalization is crucial for building molecular complexity. The nitrile group at the 2-position is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. These transformations open up pathways to a wide range of other heterocyclic systems.

For instance, the closely related compound, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, has been used as a scaffold in the synthesis of more complex molecules. mdpi.com It is believed to be an in-situ generated intermediate in the formation of 4,8-dichloropyrrolo[2′,1′:2,3]imidazo[4,5-c] biosynth.comchemicalbook.comscispace.comthiadiazine-6,7-dicarbonitrile. mdpi.com This demonstrates how a functionalized chloropyrrole can serve as a key building block for the construction of novel tricyclic heterocyclic systems. mdpi.com Modern catalytic methods, such as rhodium-catalyzed hydroacylation, further underscore the importance of functionalized pyrroles in accessing highly substituted and complex heterocyclic structures from simple starting materials. nih.gov

Intermediates in Agrochemical Synthesis

The pyrrole moiety is a well-established pharmacophore in the agrochemical industry. nih.gov Several commercially successful pesticides, including the fungicide fludioxonil (B1672872) and the insecticide/acaricide chlorfenapyr, feature a pyrrole core, highlighting the importance of this heterocycle in modern crop protection. nih.gov The development of new agrochemicals often relies on the synthesis and screening of libraries of compounds built around a privileged scaffold like pyrrole.

Pyrrolecarbonitriles, in particular, are key intermediates in the synthesis of certain agrochemicals. For example, a patented process describes the preparation of insecticidal and acaricidal 4-substituted-5-(trifluoromethyl)pyrrole-3-carbonitrile compounds. google.com This underscores the value of the pyrrole-3-carbonitrile framework in developing new pest control agents.

Furthermore, studies on new pyrrole derivatives have shown promising insecticidal activity against significant agricultural pests like the cotton leafworm, Spodoptera littoralis. nih.gov In this context, compounds such as 2,2′-Disulfanediylbis(5-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile) have been synthesized and evaluated. nih.gov The presence of a chlorinated phenyl group on the pyrrole ring in this active compound suggests that this compound could be a valuable intermediate for the synthesis of novel agrochemicals with potentially enhanced activity due to the presence of the chloro substituents directly on the pyrrole ring.

| Pyrrole-based Pesticide | Type | Key Structural Feature |

|---|---|---|

| Chlorfenapyr | Insecticide, Acaricide | Pyrrole ring |

| Fludioxonil | Fungicide | Pyrrole ring |

| Fenpiclonil | Fungicide | Pyrrole ring |

Precursors for Pharmaceutical Scaffolds and Chemical Biology Probes

The pyrrole ring is a recurring motif in a multitude of pharmaceutical agents, demonstrating a broad spectrum of biological activities. semanticscholar.orgrsc.org Marketed drugs containing the pyrrole scaffold are used as anti-inflammatory, antibacterial, antifungal, and anticancer agents. rsc.orgmdpi.com This wide range of applications has established the pyrrole nucleus as a "privileged scaffold" in medicinal chemistry.

The synthesis of new drug candidates often involves the modification of a core heterocyclic structure to optimize its biological activity and pharmacokinetic properties. Functionalized pyrroles like this compound are ideal starting points for the creation of diverse libraries of compounds for high-throughput screening. The chlorine atoms can be substituted to explore structure-activity relationships, while the nitrile group can be converted into various other functionalities known to interact with biological targets.

For example, pyrrole-based compounds have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), leading to nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov Other pyrrole derivatives have shown potential as antituberculosis agents. mdpi.com The concise synthesis of these drug candidates from highly functionalized precursors is crucial for their development. mdpi.com

In addition to being precursors for drugs, pyrrole derivatives are also used to create chemical probes to study biological processes. scispace.com Fluorescent pyrrole-based probes have been designed for the specific detection of enzymes like COX-2, enabling a deeper understanding of their function and aiding in the discovery of new inhibitors. nih.gov The inherent reactivity of this compound makes it a promising candidate for the development of novel pharmaceutical scaffolds and chemical probes.

| Pyrrole-based Drug/Drug Candidate | Therapeutic Area |

|---|---|

| Tolmetin | Anti-inflammatory |

| Atorvastatin | Lipid-lowering |

| BM212, BM521, BM533 | Antituberculosis |

| Pyrrole-based COX-2 inhibitors | Anti-inflammatory |

Development of Advanced Dyes and Pigments

The electronic properties of the pyrrole ring make it a suitable component for chromophores. When appropriately substituted with electron-donating and electron-withdrawing groups, pyrrole-based compounds can exhibit strong absorption and emission in the visible region of the electromagnetic spectrum, making them useful as dyes and pigments.

A close analog of the title compound, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, has been patented for use as a scaffold in the synthesis of ylidene dyes for color photography. mdpi.com This provides strong evidence for the potential of chlorinated pyrrole carbonitriles in the development of new colorants. The presence of the nitrile group (an electron-withdrawing group) and the chlorine atoms (which can modulate the electronic properties of the ring) on this compound suggests its utility in this field.

This compound could potentially serve as a precursor for the synthesis of diketopyrrolopyrrole (DPP) pigments, a class of high-performance pigments known for their brilliant colors, high lightfastness, and thermal stability. While the classical synthesis of DPPs does not typically start from pre-formed pyrroles, the functional groups on this compound could offer alternative synthetic routes to novel DPP structures or other classes of advanced dyes and pigments.

Application in Functional Materials Chemistry

The applications of pyrrole-based compounds extend beyond biology and coloration into the realm of materials science. The same electronic properties that make them suitable for dyes also make them attractive for the development of functional organic materials with interesting optical and electronic properties.